9-Octadecenoic acid (9Z)-, dodecyl ester (CAS 36078-10-1), commonly known as lauryl oleate or dodecyl oleate, is a long-chain, unsaturated wax ester highly valued in industrial and cosmetic procurement. Characterized by a low melting point (~14.5 °C) and a medium-spreading coefficient (~700 mm²/10 min), it remains a lipophilic liquid at room temperature [1]. As a 100% bio-based and fully biodegradable compound, lauryl oleate is primarily procured as a sustainable drop-in replacement for fossil-derived mineral oils . Its unique ester polarity and skin-conditioning properties make it a critical baseline material for formulating lightweight emollients, transdermal penetration enhancers, and high-load pigment dispersions.
Substituting lauryl oleate with generic mineral oil sacrifices critical sustainability metrics, including biodegradability and renewable sourcing, while also degrading the formulation's ability to wet hydrophobically coated pigments . Conversely, replacing it with shorter-chain esters like isopropyl myristate (IPM) alters the sensory profile from a substantive, medium-spreading emollient to a fast-spreading, potentially drying solvent. Furthermore, substitution with saturated or longer-chain wax esters (e.g., cetyl palmitate or behenyl oleate) drastically increases the melting point; this shifts the material's behavior at physiological temperatures from a breathable, non-occlusive liquid film to a heavy, solid occlusive barrier, completely altering downstream product performance [1].
As a 100% plant-based, biodegradable ester, lauryl oleate serves as a direct drop-in replacement for fossil-derived mineral oils. Commercial grades (e.g., TEGOSOFT LO MB) demonstrate a ~30% reduction in CO2 footprint compared to standard mineral oil baselines . This allows formulators to improve the environmental profile of their products while maintaining a medium-spreading sensory feel.
| Evidence Dimension | CO2 footprint reduction |
| Target Compound Data | ~30% lower CO2 footprint, 100% renewable |
| Comparator Or Baseline | Mineral oil (fossil-derived baseline) |
| Quantified Difference | ~30% reduction in global warming impact |
| Conditions | Life cycle assessment of cosmetic emollients |
Essential for procurement teams mandated to meet RSPO Mass Balance requirements and corporate defossilization targets without sacrificing performance.
Unlike non-polar mineral oils, the ester linkage in lauryl oleate provides superior wetting properties for hydrophobically coated pigments . This polarity difference allows for higher pigment loading and more uniform dispersion in color cosmetics without causing agglomeration or requiring excessive mechanical milling.
| Evidence Dimension | Pigment wetting capacity |
| Target Compound Data | High wetting capacity for hydrophobic pigments |
| Comparator Or Baseline | Mineral oil (low wetting capacity) |
| Quantified Difference | Enables higher pigment loads with uniform dispersion |
| Conditions | Color cosmetic formulation (foundations/lipsticks) |
Prevents pigment agglomeration and ensures even color payoff in high-load cosmetic formulations, reducing formulation failure rates.
Biophysical studies on lipid layers demonstrate that evaporation retardation is strictly dependent on the ester's melting point. Lauryl oleate (melting point ~14.5 °C) remains in a liquid state at physiological skin temperatures (35 °C) and does not significantly retard water evaporation, reducing it by only 2-4% [1]. In contrast, longer-chain wax esters like behenyl oleate (solid at 35 °C) reduce evaporation by up to 50%[1].
| Evidence Dimension | Evaporation retardation at 35 °C |
| Target Compound Data | Lauryl oleate (liquid, ~2-4% reduction) |
| Comparator Or Baseline | Behenyl oleate (solid, ~50% reduction) |
| Quantified Difference | ~46-48% less occlusive barrier effect |
| Conditions | In vitro air-water interface evaporation model at 35 °C |
Confirms lauryl oleate is ideal for lightweight, non-occlusive formulations where skin breathability is required, rather than heavy barrier creams.
Lauryl oleate is highly compatible with sustainable, lipase-mediated esterification, bypassing the harsh conditions and solvent waste of traditional acid catalysis. In engineered solvent-free aqueous substrate foams using Candida rugosa lipase, the synthesis of lauryl oleate achieved 80% conversion in just 2 hours [1]. This rapid biocatalytic processability enables eco-efficient, large-scale manufacturing with minimal downstream purification.
| Evidence Dimension | Esterification conversion rate |
| Target Compound Data | 80% conversion in 2 hours (enzymatic) |
| Comparator Or Baseline | Traditional organic solvent systems (slower, requires solvent recovery) |
| Quantified Difference | Rapid high-yield conversion in a solvent-free foam matrix |
| Conditions | Lipase (Candida rugosa) in solvent-free aqueous foams at optimal pH/temp |
Validates the compound's fit for green-chemistry manufacturing pipelines, reducing solvent costs and supporting eco-friendly product claims.
Leveraging its ~30% lower CO2 footprint and equivalent sensory profile, lauryl oleate is the optimal choice for defossilizing baby care, natural lotions, and sensitive skin formulations where a medium-spreading, 100% renewable emollient is mandated .
Due to its superior wetting of hydrophobically coated pigments compared to non-polar hydrocarbons, this ester is highly recommended as a binder and dispersant in foundations, lipsticks, and blush bars, ensuring uniform color payoff without agglomeration.
Acting as a lipophilic solvent and skin-conditioning agent, lauryl oleate is utilized in pharmaceutical creams to enhance the partitioning of active pharmaceutical ingredients (APIs) into the stratum corneum, providing effective delivery without the heavy occlusion associated with solid wax esters [1].